2-クロロ-3,5-ジフルオロアニリン

概要

説明

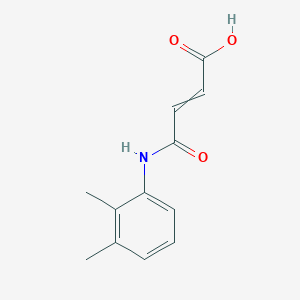

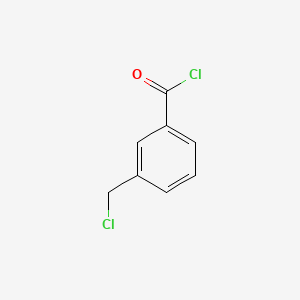

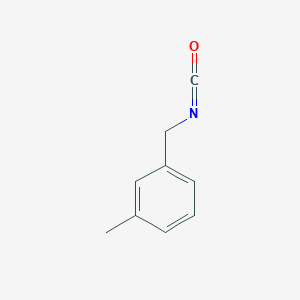

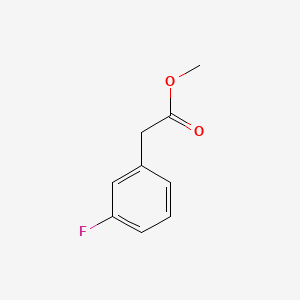

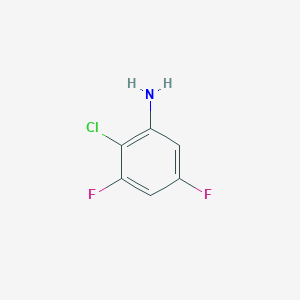

2-Chloro-3,5-difluoroaniline is a compound with the molecular formula C6H4ClF2N . It is a derivative of aniline, which is an organic compound containing an aminobenzene moiety .

Synthesis Analysis

The synthesis of 2-Chloro-3,5-difluoroaniline involves several steps. One method involves reacting an aminating agent with a 1,3,5-trifluorobenzene compound . Another method involves substituting an amino group of 2,4-difluoro-6-nitroaniline with a chlorine atom and then converting the nitro group into an amino group .Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-difluoroaniline consists of a benzene ring with two fluorine atoms, one chlorine atom, and one amine group attached to it . The InChI key for this compound is XDHOQZCRADUDRI-UHFFFAOYSA-N .科学的研究の応用

有機合成

“2-クロロ-3,5-ジフルオロアニリン”は有機合成における原料および中間体として使用されます . その独特の化学構造により、複雑な有機化合物の合成において重要な役割を果たします。

医薬品

この化合物は医薬品業界で使用されています . その独特の性質により、新薬や治療法の開発において貴重な成分となっています。

農薬

“2-クロロ-3,5-ジフルオロアニリン”は農薬の製造にも使用されます . これらの化学物質は、害虫や病気から作物を保護し、生育を促進するために不可欠です。

染料

“2-クロロ-3,5-ジフルオロアニリン”は染料業界において重要な成分として使用されます . 繊維や印刷など、さまざまな業界で使用される染料の製造に役立ちます。

腎毒性研究

この化合物は、in vitro腎毒性効果の研究で使用されてきました . これらの研究は、特定の物質が腎機能に与える影響を理解するために不可欠です。

その他のフッ素化化合物の調製

“2-クロロ-3,5-ジフルオロアニリン”は、他のフッ素化化合物の調製に使用されます . これらの化合物は、医薬品、農業、材料科学など、さまざまな分野で幅広い用途を持っています。

Safety and Hazards

作用機序

Target of Action

It belongs to the class of organic compounds known as aniline and substituted anilines . These compounds typically interact with various enzymes and receptors in the body.

Mode of Action

As a substituted aniline, it may interact with its targets through the amino group, influencing the function of the target molecules .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be bbb (blood-brain barrier) permeant . . These properties could influence the bioavailability of 2-Chloro-3,5-difluoroaniline.

Result of Action

As a substituted aniline, it may cause various biological effects depending on the specific targets it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3,5-difluoroaniline. For instance, it is combustible, and its vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . These properties could influence how 2-Chloro-3,5-difluoroaniline is stored and handled, potentially affecting its stability and efficacy.

特性

IUPAC Name |

2-chloro-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOQZCRADUDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371402 | |

| Record name | 2-chloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36556-60-2 | |

| Record name | 2-chloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。